molecular formula C6H6N2O2 B12862248 2-Propenoic acid, 3-(1H-pyrazol-3-yl)-

2-Propenoic acid, 3-(1H-pyrazol-3-yl)-

Cat. No.: B12862248
M. Wt: 138.12 g/mol
InChI Key: UNUVATZZAOJHNY-OWOJBTEDSA-N
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Description

2-Propenoic acid, 3-(1H-pyrazol-3-yl)- is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring attached to a propenoic acid moiety, making it a valuable scaffold for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles through a cyclization process. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium .

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions, where primary alcohols are used as starting materials. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(1H-pyrazol-3-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iodine, and various metal catalysts. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- involves its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate signaling pathways, leading to its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 3-(1H-pyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

(E)-3-(1H-pyrazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-4-7-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+

InChI Key

UNUVATZZAOJHNY-OWOJBTEDSA-N

Isomeric SMILES

C1=C(NN=C1)/C=C/C(=O)O

Canonical SMILES

C1=C(NN=C1)C=CC(=O)O

Origin of Product

United States

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